Methyl 3-((trimethylsilyl)ethynyl)benzoate
Overview
Description
Methyl 3-((trimethylsilyl)ethynyl)benzoate is a useful research compound. Its molecular formula is C13H16O2Si and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Arylcarboranes for Oligomer Precursors : Methyl 3-iodo-5-(trimethylsilyl-ethynyl)-benzoate, a variant of the compound , is used as a starting material for synthesizing new aryl o-carboranes, which have potential applications in creating oligomers (Förster et al., 1999).
Development of Novel Ferrocenophanes : An unusual heteroannular cyclization of a derivative of Methyl 3-((trimethylsilyl)ethynyl)benzoate under basic desilylation conditions led to the synthesis of the first reported 1,3-disubstituted 1,3-butadienyl heteroannular bridged [4]ferrocenophane, suggesting potential applications in organometallic chemistry (Wu et al., 2011).
Liquid Crystalline Properties of Novel Molecules : A study demonstrated the synthesis of novel terminal trimethylsilylacetylene benzoate derivatives and investigated their liquid crystalline properties, which indicates potential applications in material science and display technologies (Srinivasa & Hariprasad, 2014).
Creation of Cross-Conjugated Polymers and Hyperbranched Materials : A ruthenium-catalyzed copolymerization using a compound related to this compound was used to create cross-conjugated polymers and hyperbranched materials, indicating its potential in polymer chemistry (Londergan et al., 1998).
Synthesis of Novel Aromatic Alkynyl Silanes : The compound was used in the synthesis and characterization of new rod-shaped substituted benzoates, exploring its application in the synthesis of mesomorphic materials (Srinivasa & Hariprasad, 2014).
Properties
IUPAC Name |
methyl 3-(2-trimethylsilylethynyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-6-11(10-12)8-9-16(2,3)4/h5-7,10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXWMGYQHNWJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258020 | |
Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-59-2 | |
Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77123-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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